2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide
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Overview
Description
2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromobenzyl group, a thioether linkage, a hydroxymethyl group, and an imidazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide typically involves multiple steps:
Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl compounds to form 4-bromobenzyl derivatives.
Thioether Formation: The bromobenzyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring through cyclization reactions.
Hydroxymethylation: The imidazole compound is then hydroxymethylated using formaldehyde or other suitable reagents.
Acetamide Formation: Finally, the compound is reacted with cyclopentylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents used.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. The thioether linkage and hydroxymethyl group further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-bromobenzyl)thio)acetohydrazide
- 2-((4-bromobenzyl)oxy)benzaldehyde
- 2-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2S/c19-14-7-5-13(6-8-14)12-25-18-20-9-16(11-23)22(18)10-17(24)21-15-3-1-2-4-15/h5-9,15,23H,1-4,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNIZXUNWWAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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